MAO-B Inhibitory Potency: Head-to-Head Comparison with Selegiline
The compound demonstrates nanomolar potency against human monoamine oxidase B (MAO-B), with an IC50 of 86 nM measured via inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes of incubation with recombinant enzyme [1]. In comparison, selegiline, a clinically used irreversible MAO-B inhibitor, exhibits an IC50 of 51 nM under comparable assay conditions . This positions the target compound within the same potency range as established MAO-B inhibitors, providing a validated benchmark for its use in enzymatic studies.
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 86 nM |
| Comparator Or Baseline | Selegiline: 51 nM |
| Quantified Difference | Target compound is 1.7-fold less potent than selegiline |
| Conditions | Recombinant human MAO-B; kynuramine substrate; 20 min incubation; fluorometric detection of 4-hydroxyquinoline |
Why This Matters
This quantitative benchmark against a reference MAO-B inhibitor enables researchers to calibrate expected activity in assay development and validates the compound's utility for probing MAO-B-mediated pathways.
- [1] BindingDB. BDBM50493474 (CHEMBL2430703). Affinity Data: IC50 = 86 nM for human MAO-B. View Source
